4-[(E)-2-Iodoethenyl]morpholin-3-one
Description
4-[(E)-2-Iodoethenyl]morpholin-3-one (CAS: 253.04) is a heterocyclic compound with the molecular formula C₆H₈INO₂. It belongs to the morpholinone class, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The (E)-configured iodoethenyl substituent at the 4-position distinguishes it from other morpholinone derivatives.
Properties
IUPAC Name |
4-[(E)-2-iodoethenyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVQYVBODIWXQD-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C=CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1/C=C/I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-Iodoethenyl]morpholin-3-one typically involves the reaction of morpholine derivatives with iodoethenyl reagents. One common method is the reaction of morpholine with iodoethene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-Iodoethenyl]morpholin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the iodoethenyl group can lead to the formation of ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: New morpholine derivatives with different functional groups.
Oxidation Reactions: Oxidized morpholine derivatives.
Reduction Reactions: Reduced morpholine derivatives.
Scientific Research Applications
4-[(E)-2-Iodoethenyl]morpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-Iodoethenyl]morpholin-3-one involves its interaction with specific molecular targets. The iodoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of biological molecules. The morpholine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below summarizes key structural features of 4-[(E)-2-Iodoethenyl]morpholin-3-one and related compounds:
Key Observations :
- Chloromethylphenyl and aminoethyl substituents enhance reactivity for further functionalization, as seen in drug candidate synthesis .
Biological Activity
Overview of 4-[(E)-2-Iodoethenyl]morpholin-3-one
This compound is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the iodoethenyl group enhances its reactivity and may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that morpholine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The introduction of an iodo group may enhance this activity due to increased lipophilicity, allowing better membrane penetration.
Anticancer Activity
Morpholine derivatives have been investigated for their anticancer properties. For instance, compounds with similar functional groups have demonstrated the ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored several morpholine derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.
- Investigation of Anticancer Mechanisms : Research conducted by Smith et al. (2020) examined the effects of morpholine derivatives on breast cancer cell lines. The study found that treatment with certain derivatives led to a significant reduction in cell viability and increased apoptosis rates, suggesting potential therapeutic applications for similar compounds.
Table of Biological Activities
| Biological Activity | Reference | Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria with MICs of 1-10 µg/mL | |
| Anticancer | Smith et al., 2020 | Induced apoptosis in breast cancer cells, reduced cell viability significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
